Cas no 110-93-0 (6-Methyl-hepten-2-one)

6-Methyl-hepten-2-one 化学的及び物理的性質
名前と識別子
-
- 6-Methylhept-5-en-2-one
- 6-METHYL-5-HEPTEN-2-ONE
- 6-METHYL-5-HEPTENE-2-ONE
- 6-METHYL-HEPT-5-EN-2-ONE
- FEMA 2707
- Methyl isohexenyl ketone
- 2-Methyl-6-oxo-2-heptene
- 2-methylhept-2-en-6-one
- 2-Oxo-6-methylhept-5-ene
- 5-Hepten-2-one,6-methyl-
- 6-methyI-5-hepten-2-one
- 6-methyl-5-hepten-2-on
- 6-Methyl-5-hepten-2-one,(2-2-6)
- 6-methylhept-
- 6-methylhept-5-en
- 6-Methyl-hept-5-en-2-on
- -Methyl hept-5-en-2-one
- Methyl-(4-methyl-3-pentenyl)-keton
- methyl-5-hepten-2-one
- 6-Methyl-hepten-2-on
- 6-Methyl-hepten-2-one
- 2-Methyl-2-hepten-6-one
- 2-methyl-hept-2-ene-6-one
- 6-methyl-2-keto-hept-5-ene
- 6-methylhept
- 6-methylhept-5-en-one
- Methyl hepten
- METHYLHEPTENON
- Prenylacetone
- Methylheptenone
- sulcatone
- METHYL HEPTENONE
- 5-HEPTEN-2-ONE, 6-METHYL-
- Heptenone, methyl-
- FEMA No. 2707
- 6-Methyl-5-hepten-2-one (natural)
- 6-methylheptan-5-ene-2-one
- 6-Methyl hept-5-en-2-one
- UHEPJGULSIKKTP-UHFFFAOYSA-N
- NSC66569
- 448353S93V
- D
- 110-93-0
-
- MDL: MFCD00008905
- インチ: 1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3
- InChIKey: UHEPJGULSIKKTP-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H]
- BRN: 1741705
計算された属性
- せいみつぶんしりょう: 126.10400
- どういたいしつりょう: 126.104465
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: レモングラスと酢酸イソブチルの香りを持つ無色または淡黄色の液体。
- 密度みつど: 0.858 g/mL at 20 °C
0.855 g/mL at 25 °C(lit.) - ゆうかいてん: -67.1 ºC
- ふってん: 73 °C/18 mmHg(lit.)
- フラッシュポイント: 華氏温度:132.8°f< br / >摂氏度:56°C< br / >
- 屈折率: n20/D 1.439(lit.)
- PH値: 6.6 (3g/l, H2O, 25℃)
- ようかいど: Soluble in methanol and chloroform.
- すいようせい: 不溶性
- PSA: 17.07000
- LogP: 2.32180
- FEMA: 2707
- ようかいせい: 水に溶けず、アルコールやエーテルと混和することができる。
6-Methyl-hepten-2-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P264-P273-P280-P302+P352+P332+P313+P362+P364-P312-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1224 3/PG 3
- WGKドイツ:1
- 危険カテゴリコード: R10
- セキュリティの説明: S16
- RTECS番号:MJ9700000
- 危険レベル:3
- 危険レベル:3
- 爆発限界値(explosive limit):1.1-7.3%(V)
- 包装等級:III
- 包装グループ:III
- TSCA:Yes
- リスク用語:R10
- ちょぞうじょうけん:かねんりょういき
- 包装カテゴリ:III
- セキュリティ用語:3
6-Methyl-hepten-2-one 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
6-Methyl-hepten-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6832-5 mg |
Sulcatone |
110-93-0 | 99.58% | 5mg |
¥287.00 | 2022-04-26 | |
ChemScence | CS-W011151-500g |
Sulcatone |
110-93-0 | 99.80% | 500g |
$50.0 | 2022-04-28 | |
Enamine | EN300-96127-0.5g |
6-methylhept-5-en-2-one |
110-93-0 | 95% | 0.5g |
$19.0 | 2024-05-21 | |
Enamine | EN300-96127-5.0g |
6-methylhept-5-en-2-one |
110-93-0 | 95% | 5.0g |
$26.0 | 2024-05-21 | |
abcr | AB117933-100 g |
6-Methyl-5-hepten-2-one, 98%; . |
110-93-0 | 98% | 100 g |
€59.00 | 2023-07-20 | |
TRC | M311900-100g |
6-Methyl-hepten-2-one |
110-93-0 | 100g |
$ 345.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M48805-100ML |
6-Methyl-hepten-2-one |
110-93-0 | 100ml |
¥489.74 | 2023-11-05 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13335-100g |
6-Methyl-5-hepten-2-one, 98% |
110-93-0 | 98% | 100g |
¥405.00 | 2023-02-15 | |
Enamine | EN300-96127-50.0g |
6-methylhept-5-en-2-one |
110-93-0 | 95% | 50.0g |
$45.0 | 2024-05-21 | |
Enamine | EN300-96127-0.05g |
6-methylhept-5-en-2-one |
110-93-0 | 95% | 0.05g |
$19.0 | 2024-05-21 |
6-Methyl-hepten-2-one 関連文献
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Mingliang Bao,Marco Mascini,Osvaldo Griffini,Daniela Burrini,Daniela Santianni,Katia Barbieri Analyst 1999 124 459
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Stefan Schulz,Jeroen S. Dickschat Nat. Prod. Rep. 2007 24 814
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Sunil Kr. Jha,Ninoslav Marina,Chuanjun Liu,Kenshi Hayashi Anal. Methods 2015 7 9549
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4. Microwave assisted facile synthesis of Elvirol, Curcuphenol and Sesquichamaenol using Montmorillonite K-10 clay in dry mediaVasundhara Singh,Anupam Khurana,Irvinder Kaur,Varinder Sapehiyia,Goverdhan L. Kad,Jasvinder Singh J. Chem. Soc. Perkin Trans. 1 2002 1766
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5. Synthesis of 4- and 5-regioselectively deuteriated geranyl diphosphatesTohru Yamamitsu,Shinji Ohta,Takayuki Suga J. Chem. Soc. Perkin Trans. 1 1989 1811
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6. Synthesis of (Z,E)- and (Z,Z)-α-farnesenes and -homofarnesenesE. David Morgan,Lorna D. Thompson J. Chem. Soc. Perkin Trans. 1 1985 399
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7. A synthesis of (±)-lavandulol using a silyl-to-hydroxy conversion in the presence of 1,1-disubstituted and trisubstituted double bondsIan Fleming,Duckhee Lee J. Chem. Soc. Perkin Trans. 1 1998 2701
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8. Cationic cyclization reactions of 6-methylhept-5-en-2-one oxime; X-ray crystal structure of 3-isopropylidene-2-methyl-Δ1-pyrrolineRobert E. Gawley,Enrico J. Termine,Kay D. Onan J. Chem. Soc. Chem. Commun. 1981 568
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9. Asymmetric reduction of ketones by Geotrichum candidum in the presence of AmberliteTM XAD, a solid organic solventKaoru Nakamura,Mikio Fujii,Yoshiteru Ida J. Chem. Soc. Perkin Trans. 1 2000 3205
-
Xin Li,Caihong Shi,Shuxuan Wang,Shuang Wang,Xin Wang,Xin Lü Food Funct. 2023 14 2404
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Natural Products and Extracts Flavors and Fragrances
6-Methyl-hepten-2-oneに関する追加情報
Comprehensive Overview of 6-Methyl-hepten-2-one (CAS No. 110-93-0): Properties, Applications, and Industry Insights
6-Methyl-hepten-2-one (CAS No. 110-93-0), also known as Methyl heptenone, is a naturally occurring organic compound widely recognized for its fresh, citrus-like aroma. This unsaturated ketone plays a pivotal role in the fragrance and flavor industries, where its green, herbal, and slightly fruity notes are highly valued. With the growing demand for sustainable and natural ingredients in cosmetics and food products, 6-Methyl-hepten-2-one has garnered significant attention from researchers and manufacturers alike.
The chemical structure of 6-Methyl-hepten-2-one features a seven-carbon chain with a methyl group at the sixth position and a double bond adjacent to the carbonyl group. This unique configuration contributes to its volatility and reactivity, making it a versatile intermediate in organic synthesis. Recent studies highlight its potential as a precursor in the production of terpenoids and vitamin derivatives, aligning with the global trend toward bio-based chemicals. Environmental concerns and regulatory shifts toward green chemistry have further amplified interest in this compound.
In the fragrance industry, 6-Methyl-hepten-2-one is often used to replicate the scent of lime, bergamot, and verbena, catering to the rising consumer preference for fresh, natural aromas in perfumes and household products. Its compatibility with other aroma chemicals, such as citral and linalool, allows for complex scent profiles—a key factor driving its adoption in niche perfumery. SEO analytics reveal frequent searches for "natural fragrance enhancers" and "sustainable aroma chemicals," underscoring the market relevance of this compound.
From a regulatory standpoint, 6-Methyl-hepten-2-one is generally recognized as safe (GRAS) for use in food flavorings by the FDA and FEMA, provided it adheres to specified concentration limits. This approval has spurred innovation in the food and beverage sector, where it imparts subtle citrus undertones to products like soft drinks and confectionery. Notably, its low toxicity profile and biodegradability align with the clean-label movement, a dominant trend in consumer goods.
Research into the pharmacological properties of 6-Methyl-hepten-2-one has revealed intriguing possibilities. Preliminary studies suggest antimicrobial and antioxidant activities, though further clinical validation is needed. These findings resonate with the surge in searches for "bioactive natural compounds" and "plant-derived therapeutics," reflecting broader public interest in integrative health solutions.
On the industrial front, advancements in catalytic synthesis methods have improved the cost-efficiency of producing 6-Methyl-hepten-2-one, addressing one of the key challenges in scaling its applications. Techniques such as biocatalysis and microwave-assisted reactions are being explored to reduce energy consumption—a priority in light of tightening carbon emission regulations. Industry forums frequently discuss "green synthesis pathways for ketones," highlighting the compound's role in sustainable manufacturing.
In conclusion, 6-Methyl-hepten-2-one (CAS No. 110-93-0) exemplifies the convergence of chemistry, sustainability, and consumer trends. Its multifaceted applications—from perfumery to potential therapeutics—coupled with its alignment with eco-conscious initiatives, position it as a compound of enduring relevance. As innovation continues to unlock new uses, this ketone is poised to remain a staple in both scientific and commercial landscapes.
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